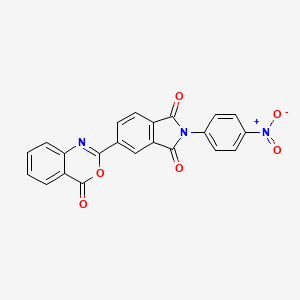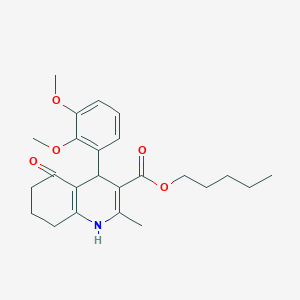![molecular formula C18H26ClNO5 B5243596 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B5243596.png)
1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine;oxalic acid is a chemical compound known for its unique structure and properties. It is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine typically involves the reaction of 2-chloro-5-methylphenol with 1-bromobutane to form 4-(2-chloro-5-methylphenoxy)butane. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions usually involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Undergoes nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperazine; oxalic acid
- 1-[4-(2-Chloro-5-methylphenoxy)butyl]-4-(2-methoxyphenyl)piperazine
Comparison: 1-[4-(2-Chloro-5-methylphenoxy)butyl]piperidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may have different binding affinities, reactivity, and applications, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
1-[4-(2-chloro-5-methylphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-14-7-8-15(17)16(13-14)19-12-6-5-11-18-9-3-2-4-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTBMCNLMVPHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[4-(3-Methylcyclohexyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B5243519.png)


![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B5243553.png)


![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B5243588.png)
![1-methyl-4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5243593.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5243597.png)
![ethyl 4-(4-methoxybenzyl)-1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5243599.png)
![5-(3-chlorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5243609.png)
![(2E)-2-{[(2-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B5243613.png)

![1-cyclopropyl-N-[2-(2,4-dimethoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5243627.png)
